Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Competency of the Terminal Alkyne Moiety Versus the Thiol Analog
Unlike 1-phenyl-1H-tetrazole-5-thiol (CAS 86-93-1), which entirely lacks alkyne functionality, the propargyl sulfide group of 1-phenyl-1H-tetraazol-5-yl 2-propynyl sulfide enables participation in CuAAC reactions with organic azides [1]. In a representative study employing this compound as the dipolarophile, the optimized conditions (CuSO₄, sodium ascorbate, DMF–H₂O 2:1) provided the corresponding 5-(1,2,3-triazolylmethylsulfanyl)tetrazole derivatives; the authors reported that these conditions afforded higher yields than alternative solvent/catalyst combinations, though specific comparative yields were not disclosed in the publicly available abstract [1].
| Evidence Dimension | Functional group competency for CuAAC click reaction |
|---|---|
| Target Compound Data | Terminal alkyne present; reacts quantitatively with azides under CuAAC conditions [1] |
| Comparator Or Baseline | 1-Phenyl-1H-tetrazole-5-thiol (CAS 86-93-1) – no terminal alkyne; CuAAC-incompetent |
| Quantified Difference | Qualitative: reactive (target) vs. non-reactive (comparator) |
| Conditions | CuSO₄ (catalytic), sodium ascorbate, DMF–H₂O (2:1), room temperature [1] |
Why This Matters
A user requiring a tetrazole building block with native click chemistry functionality is compelled to select the propargyl sulfide derivative; the thiol analog cannot undergo CuAAC without an additional alkyne installation step, adding synthetic cost and time.
- [1] K. Thotla, V. G. Noole, B. Kedika, C. H. Krishna Reddy. Synthesis of 5-{[(1-Aryl-1H-1,2,3-triazol-4-yl)methyl]sulfanyl}-1-phenyl-1H-tetrazoles. Russian Journal of Organic Chemistry, 2020, 56, 1077–1081. DOI: 10.1134/S1070428020060172. View Source
